molecular formula C14H22N2O3 B563144 Trimetazidine-d8 Dihydrochloride CAS No. 1219908-67-4

Trimetazidine-d8 Dihydrochloride

Cat. No.: B563144
CAS No.: 1219908-67-4
M. Wt: 274.39
InChI Key: UHWVSEOVJBQKBE-COMRDEPKSA-N
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Description

Trimetazidine-d8 Dihydrochloride is a deuterated form of Trimetazidine, a piperazine derivative used primarily as an antianginal agent. This compound is often utilized in scientific research due to its unique properties, which include the presence of deuterium atoms that replace hydrogen atoms, providing enhanced stability and allowing for more precise analytical measurements.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimetazidine-d8 Dihydrochloride involves the incorporation of deuterium into the Trimetazidine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically requires a catalyst such as palladium on carbon and is conducted under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The final product is then purified through crystallization or chromatography techniques to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Trimetazidine-d8 Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with modified functional groups.

Scientific Research Applications

Trimetazidine-d8 Dihydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its stable isotopic composition.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of Trimetazidine in biological systems.

    Medicine: Investigated for its potential therapeutic effects and pharmacokinetics in clinical research.

    Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing.

Mechanism of Action

The mechanism of action of Trimetazidine-d8 Dihydrochloride is similar to that of Trimetazidine. It acts by inhibiting the enzyme 3-ketoacyl coenzyme A thiolase, which decreases fatty acid oxidation and enhances glucose oxidation. This shift in energy substrate utilization helps to protect cells from ischemic damage by maintaining ATP levels and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Trimetazidine: The non-deuterated form, used primarily as an antianginal agent.

    Ranolazine: Another antianginal agent that works by inhibiting late sodium currents in cardiac cells.

    Ivabradine: Reduces heart rate by inhibiting the If current in the sinoatrial node.

Uniqueness

Trimetazidine-d8 Dihydrochloride is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and tracing of metabolic pathways are essential.

Properties

CAS No.

1219908-67-4

Molecular Formula

C14H22N2O3

Molecular Weight

274.39

IUPAC Name

2,2,3,3,5,5,6,6-octadeuterio-1-[(2,3,4-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C14H22N2O3/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16/h4-5,15H,6-10H2,1-3H3/i6D2,7D2,8D2,9D2

InChI Key

UHWVSEOVJBQKBE-COMRDEPKSA-N

SMILES

COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC

Synonyms

1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride;  _x000B_1-(2,3,4-Trimethoxy-benzyl)piperazine-d8 Dihydrochloride;  Kyurinett-d8;  Vastarel-d8 F;  Yoshimilon-d8; 

Origin of Product

United States

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